2'-O-Anthraniloyl AMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

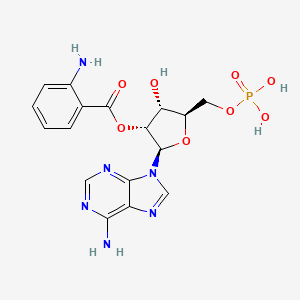

2'-O-Anthraniloyl AMP, also known as this compound, is a useful research compound. Its molecular formula is C17H19N6O8P and its molecular weight is 466.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Studies

Kinetic Analysis of Cyclic Nucleotide Phosphodiesterases

One primary application of 2'-O-Anthraniloyl AMP is in the study of cyclic nucleotide phosphodiesterases (PDEs). In a notable study, researchers utilized this compound to estimate kinetic parameters such as Km and Vmax for the hydrolysis of 2'-O-Anthraniloyl cAMP by purified and crude PDE preparations from bovine brain tissue. The selective adsorption of this compound onto DEAE-Sephadex facilitated the quantification of enzyme activity, allowing for the detection of concentrations as low as 0.1 nmol .

Table 1: Kinetic Parameters of Cyclic Nucleotide Phosphodiesterases

| Enzyme Source | Km (µM) | Vmax (nmol/min) | Substrate Used |

|---|---|---|---|

| Bovine Brain PDE | Varies | Varies | 2'-O-Anthraniloyl cAMP |

| Crude PDE Preparations | Varies | Varies | 2'-O-Anthraniloyl cAMP |

RNA Research

Chemical Modifications for Enhanced mRNA Stability

This compound has been explored for its potential to modify RNA structures, particularly at the 2'-hydroxyl position. This modification can enhance the stability and translational efficiency of mRNA molecules. Research indicates that acylation at this position can improve binding affinity to translation initiation factors, thereby increasing protein expression levels in cellular systems .

Case Study: mRNA Capping and Stability

In a study examining mRNA modifications, it was found that mRNAs capped with this compound exhibited significantly improved resistance to decapping by Dcp2 enzymes compared to unmodified mRNAs. This resulted in a threefold increase in protein production in human dendritic cells following intranodal RNA immunization .

Therapeutic Applications

Potential in RNA Vaccine Development

The unique properties of this compound make it a candidate for use in RNA vaccines. Its ability to enhance mRNA stability and translation efficiency is crucial for developing effective vaccines. For instance, modified mRNAs incorporating this compound have shown promise in eliciting strong immune responses in preclinical models, suggesting its potential utility in future vaccine formulations .

Chemical Properties and Reactivity

Reactivity Studies

The chemical reactivity of this compound has been characterized through various studies, highlighting its utility in selective acylation reactions. The acylation of the 2'-OH group is facilitated by the presence of neighboring functional groups that enhance its electrophilic character, making it suitable for targeted modifications in nucleic acid chemistry .

Propiedades

Fórmula molecular |

C17H19N6O8P |

|---|---|

Peso molecular |

466.3 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] 2-aminobenzoate |

InChI |

InChI=1S/C17H19N6O8P/c18-9-4-2-1-3-8(9)17(25)31-13-12(24)10(5-29-32(26,27)28)30-16(13)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |

Clave InChI |

SVECXPKOHPSQAS-XNIJJKJLSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N |

Sinónimos |

2'-O-(2-aminobenzoyl)adenosine 5'-(dihydrogen phosphate) 2'-O-anthraniloyl adenosine monophosphate 2'-O-anthraniloyl AMP ANT-AMP anthraniloyl-2'-AMP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.